molecular formula C12H9FN2 B11797829 4-(4-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

4-(4-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No.: B11797829
M. Wt: 200.21 g/mol
InChI Key: ZBFVYDJAUGDKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group and a prop-2-yn-1-yl group in the structure of this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

    Addition of the prop-2-yn-1-yl group: The final step involves the alkylation of the pyrazole ring with a prop-2-yn-1-yl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The fluorophenyl and prop-2-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halides, organometallic compounds, and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorophenyl and prop-2-yn-1-yl groups can influence its binding affinity and selectivity for these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole: Lacks the fluorine atom on the phenyl ring.

    4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole: Contains a chlorine atom instead of a fluorine atom.

    4-(4-Methylphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole: Contains a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorophenyl group in 4-(4-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its potential as a bioactive molecule and make it distinct from other similar compounds.

Properties

Molecular Formula

C12H9FN2

Molecular Weight

200.21 g/mol

IUPAC Name

4-(4-fluorophenyl)-1-prop-2-ynylpyrazole

InChI

InChI=1S/C12H9FN2/c1-2-7-15-9-11(8-14-15)10-3-5-12(13)6-4-10/h1,3-6,8-9H,7H2

InChI Key

ZBFVYDJAUGDKKT-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=C(C=N1)C2=CC=C(C=C2)F

Origin of Product

United States

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